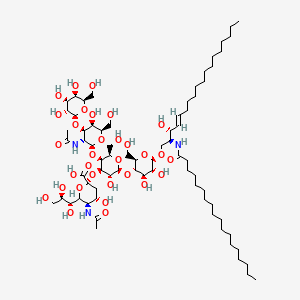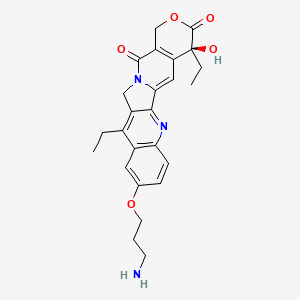
Xestospongin c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Xestospongin c is typically isolated from marine sponges, specifically from the Xestospongia species . The isolation process involves extraction and purification techniques to obtain the compound in its pure form . Synthetic routes for araguspongine E have also been developed, involving complex organic synthesis methods . These methods often include stereoselective epoxidation and the use of protecting group strategies to achieve the desired stereochemistry .
Analyse Des Réactions Chimiques
Xestospongin c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives of araguspongine E, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
In chemistry, it is used as a model compound for studying the synthesis and reactivity of bis-1-oxaquinolizidine alkaloids . In biology and medicine, araguspongine E has shown promise as an anticancer agent, particularly in the treatment of breast cancer . It has been found to inhibit the growth of breast cancer cells and induce autophagic cell death through the suppression of receptor tyrosine kinase signaling . Additionally, araguspongine E has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases .
Mécanisme D'action
The mechanism of action of araguspongine E involves the inhibition of receptor tyrosine kinases, such as c-Met and HER2, which are key regulators of cellular growth and proliferation . By suppressing these kinases, araguspongine E induces autophagic cell death in cancer cells . This process is characterized by the formation of vacuoles and the upregulation of autophagy markers, including LC3A/B, Atg3, Atg7, and Atg16L . Additionally, araguspongine E has been shown to suppress the PI3K/Akt/mTOR signaling cascade, further promoting autophagy and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Xestospongin c is part of a group of macrocyclic oxaquinolizidine alkaloids, which also includes compounds such as araguspongines A, B, C, D, F, G, H, and J . These compounds share similar structural features, including the presence of bis-1-oxaquinolizidine moieties . araguspongine E is unique in its specific stereochemistry and biological activity . For example, araguspongine C has been shown to induce autophagic cell death in breast cancer cells through a similar mechanism as araguspongine E . Other related compounds, such as xestospongin B and desmethylxestospongin B, have also been studied for their anticancer and neuroprotective properties .
Propriétés
Formule moléculaire |
C28H50N2O2 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
Clé InChI |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
SMILES isomérique |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
SMILES canonique |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Synonymes |
XeC compound xestospongin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1243401.png)








![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)

